N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine
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Overview
Description
N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyridine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazolopyridine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyridines, which can have enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine ring can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, including antimicrobial, anticancer, and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines and triazolopyrazines, such as:
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is unique due to its specific substitution pattern, which can confer distinct biological activities and pharmacokinetic properties compared to other similar compounds . Its ability to undergo various chemical reactions and form diverse derivatives also enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c1-7-11-12-9-4-3-8(5-10-2)6-13(7)9/h8,10H,3-6H2,1-2H3 |
InChI Key |
SKQAMGAKYGBWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)CNC |
Origin of Product |
United States |
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